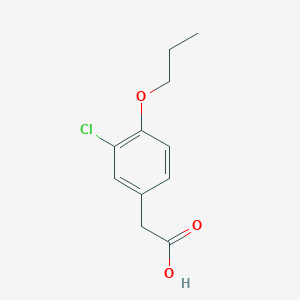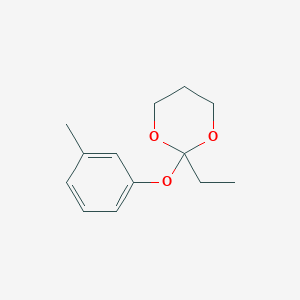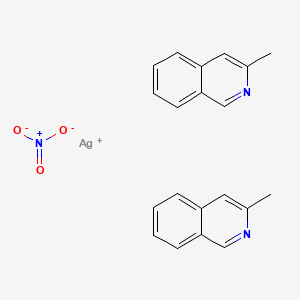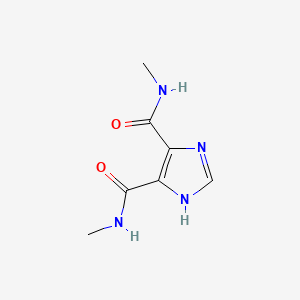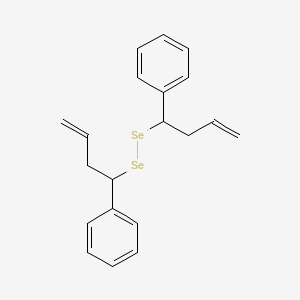
Diselenide, bis(1-phenyl-3-butenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, bis(1-phenyl-3-butenyl) is an organoselenium compound characterized by the presence of two selenium atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(1-phenyl-3-butenyl) typically involves the reaction of 1-phenyl-3-butenyl halides with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diselenide, bis(1-phenyl-3-butenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenides.
Substitution: The phenyl and butenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and substituted phenyl or butenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Diselenide, bis(1-phenyl-3-butenyl) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antioxidant properties and potential to modulate redox reactions.
Medicine: Explored for its anticancer and chemopreventive activities due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of diselenide, bis(1-phenyl-3-butenyl) involves its ability to modulate redox reactions. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Uniqueness
Diselenide, bis(1-phenyl-3-butenyl) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other diselenides, it has shown promising results in anticancer research and as an antioxidant .
Eigenschaften
CAS-Nummer |
854278-43-6 |
|---|---|
Molekularformel |
C20H22Se2 |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
1-(1-phenylbut-3-enyldiselanyl)but-3-enylbenzene |
InChI |
InChI=1S/C20H22Se2/c1-3-11-19(17-13-7-5-8-14-17)21-22-20(12-4-2)18-15-9-6-10-16-18/h3-10,13-16,19-20H,1-2,11-12H2 |
InChI-Schlüssel |
ILZFTZPAHVWJEV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CC=CC=C1)[Se][Se]C(CC=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
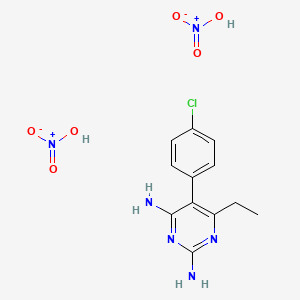
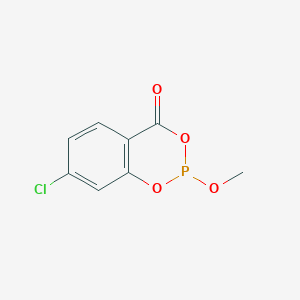

![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
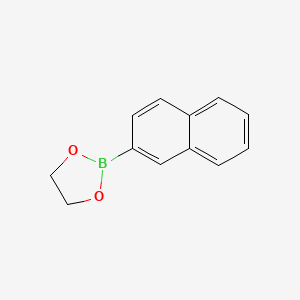
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
